
(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is a chemical compound with the molecular formula C10H22O3Si and a molecular weight of 218.37 . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” consists of a propanoate group attached to a methyl group and a tert-butyldimethylsilyl group via an oxygen atom . The presence of the tert-butyldimethylsilyl group suggests that this compound may be used as a protecting group in organic synthesis .
Physical and Chemical Properties Analysis
“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is a light yellow to yellow liquid . It has a molecular weight of 218.37 . The compound is stored in a sealed, dry environment at 2-8°C .
Applications De Recherche Scientifique
Enantioselective Synthesis
- A method for the preparation of enantiomers of tert-butyl(methyl)phenylsilane is presented, showcasing the utility of (R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate in the synthesis of enantiomerically pure compounds. The synthesis process involves racemic tert-butyl(methyl)phenylsilyl chloride reacting with (R)-(−)-2-amino-1-butanol to eventually afford (R)-2 with high optical purity. This method is significant in the field of asymmetric synthesis, where the control of enantiomeric excess is crucial for the production of chiral molecules with specific biological or chemical activity (Jankowski et al., 1999).
Lewis Acid Activation
- The compound is used in Lewis base activation of Lewis acids, particularly in the addition of silyl ketene acetals to aldehydes. It demonstrates the tert-butyldimethylsilyl ketene acetal of methyl acetate's capability to add nearly instantaneously to a range of aldehydes with excellent enantioselectivity. This process is key for constructing stereocenters in organic molecules, a fundamental aspect of organic synthesis and drug development (Denmark et al., 2002).
Synthesis of Biotin Intermediates
- In the synthesis of key intermediates for natural products like Biotin, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate is synthesized from L-cystine. This highlights its application in the synthesis of complex natural products and the study of their biosynthesis pathways (Qin et al., 2014).
Chiral Auxiliary in Stereoselective Synthesis
- The use of (benzyloxy)methylmethylsilyl group, related to this compound, as a chiral auxiliary in the diastereoselective conjugate additions of organocuprates to enones. This application underscores the role of such compounds in enhancing the stereoselectivity of chemical reactions, which is vital in the production of pharmaceuticals (Bratovanov & Bienz, 1997).
Safety and Hazards
“®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Propriétés
IUPAC Name |
methyl (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFLQWCBDRGFD-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)
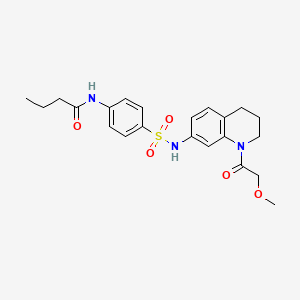
![N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2651535.png)
![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)
![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)
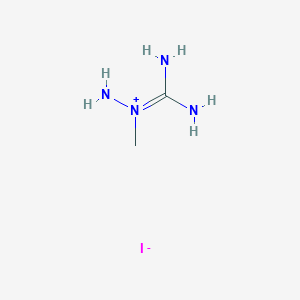
![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)
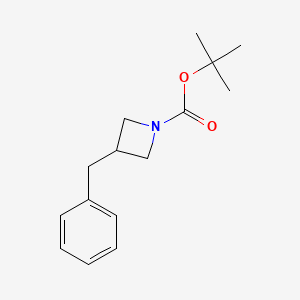
![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)
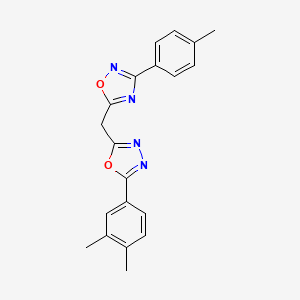
![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)

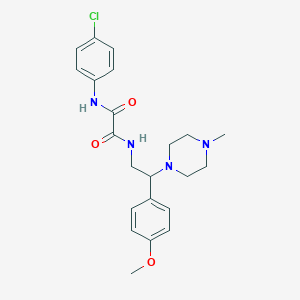
![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)
